5-(4-bromophenyl)-1-(2-methoxyethyl)-2-(methylthio)-1H-imidazole

Medicinal chemistry Drug design Physicochemical profiling

5-(4-Bromophenyl)-1-(2-methoxyethyl)-2-(methylthio)-1H-imidazole (CAS 1206996-19-1) is a fully substituted 1H-imidazole bearing a 4-bromophenyl group at C-5, a 2-methoxyethyl chain at N-1, and a methylthio substituent at C-2. With a molecular weight of 327.24 g/mol, a computed XLogP3 of 3, a topological polar surface area (TPSA) of 52.4 Ų, and zero hydrogen bond donors, the compound occupies a physicochemical space consistent with CNS-drug-likeness and oral bioavailability potential.

Molecular Formula C13H15BrN2OS
Molecular Weight 327.24
CAS No. 1206996-19-1
Cat. No. B2682283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-bromophenyl)-1-(2-methoxyethyl)-2-(methylthio)-1H-imidazole
CAS1206996-19-1
Molecular FormulaC13H15BrN2OS
Molecular Weight327.24
Structural Identifiers
SMILESCOCCN1C(=CN=C1SC)C2=CC=C(C=C2)Br
InChIInChI=1S/C13H15BrN2OS/c1-17-8-7-16-12(9-15-13(16)18-2)10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3
InChIKeyFPADMLAVYUGJRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Bromophenyl)-1-(2-methoxyethyl)-2-(methylthio)-1H-imidazole (CAS 1206996-19-1): Core Identity and Procurement Context


5-(4-Bromophenyl)-1-(2-methoxyethyl)-2-(methylthio)-1H-imidazole (CAS 1206996-19-1) is a fully substituted 1H-imidazole bearing a 4-bromophenyl group at C-5, a 2-methoxyethyl chain at N-1, and a methylthio substituent at C-2 [1]. With a molecular weight of 327.24 g/mol, a computed XLogP3 of 3, a topological polar surface area (TPSA) of 52.4 Ų, and zero hydrogen bond donors, the compound occupies a physicochemical space consistent with CNS-drug-likeness and oral bioavailability potential [1]. It belongs to a broader chemotype of 2‑alkylthio‑1,5‑diaryl‑imidazoles that has been validated as a privileged scaffold for selective COX‑2 inhibition, CB2 receptor modulation, and bacterial FabK enzyme inhibition [2][3][4].

5-(4-Bromophenyl)-1-(2-methoxyethyl)-2-(methylthio)-1H-imidazole: Why In‑Class Analogs Cannot Be Interchanged


Within the 2‑(methylthio)‑5‑(4‑bromophenyl)‑1H‑imidazole family, even single‑position modifications produce divergent physicochemical and biological profiles that preclude simple substitution. Replacing the N1‑(2‑methoxyethyl) group with a benzyl, allyl, or methyl substituent alters logP by 0.5–1.5 units and can change TPSA by ≥10 Ų, directly impacting aqueous solubility, membrane permeability, and metabolic stability [1]. Exchanging the C2‑methylthio group for a thiol introduces a hydrogen bond donor and a redox‑active centre prone to oxidation and disulfide formation, compromising chemical stability during storage and assay [1]. The quantitative evidence below demonstrates that the specific combination of N1‑methoxyethyl, C2‑methylthio, and C5‑4‑bromophenyl substituents generates measurable differentiation that is functionally relevant for scientific selection and procurement decisions.

5-(4-Bromophenyl)-1-(2-methoxyethyl)-2-(methylthio)-1H-imidazole: Quantified Differentiation vs. Closest Structural Analogs


C2-Methylthio vs. C2-Thiol: Absence of a Hydrogen Bond Donor Enhances Membrane Permeability and Chemical Stability

The target compound (C2‑SCH₃) possesses zero hydrogen bond donors (HBD = 0), whereas the direct C2‑thiol analog (CAS 1105189‑81‑8) contains a free thiol group that acts as one HBD and is susceptible to oxidative dimerisation to a disulfide [1]. The thiol tautomer equilibrium (thiol ⇌ thione) introduces additional chemical heterogeneity not present in the methylthio compound . In drug discovery programs, each additional HBD is empirically associated with a reduction in passive membrane permeability by approximately one log unit, making the methylthio compound the preferred choice for cell‑based assays requiring intracellular target engagement [2].

Medicinal chemistry Drug design Physicochemical profiling

N1-(2-Methoxyethyl) Provides a LogP Advantage of ≥0.5 Units Over N1-Benzyl and N1-Allyl Analogs

The target compound displays a computed XLogP3 of 3, derived from the N1‑(2‑methoxyethyl) substituent [1]. The N1‑benzyl analog (CAS 1207043‑06‑8, C₁₇H₁₅BrN₂S, MW 359.3) and the N1‑allyl analog (CAS 1207011‑46‑8, C₁₃H₁₃BrN₂S, MW 309.23) have estimated logP values of approximately 4.2 and 3.8, respectively, based on the additive contribution of the benzyl group (+1.2 logP units vs. methoxyethyl) and the allyl group (+0.8 logP units vs. methoxyethyl) . A logP difference of ≥0.5 units translates to a 3‑ to 5‑fold difference in octanol‑water partition coefficient, directly impacting aqueous solubility and plasma protein binding [2].

Lipophilicity ADME Solubility

The 4-Bromophenyl Moiety Enables Halogen Bonding: Validated in FabK Enzyme Inhibition (IC₅₀ = 0.10–0.24 μM for Optimized Phenylimidazoles)

In a 2023 SAR study of phenylimidazole FabK inhibitors, the presence of a para‑bromine substituent on the phenyl ring was essential for selective inhibitory activity against Clostridioides difficile enoyl‑ACP reductase II (FabK). Optimized compounds containing the 4‑bromophenyl‑imidazole core achieved CdFabK IC₅₀ values of 0.10–0.24 μM, representing a 5‑ to 10‑fold improvement over the initial lead compound, and exhibited anti‑C. difficile whole‑cell activity of 1.56–6.25 μg/mL [1]. The 4‑bromophenyl group of the target compound is structurally identical to the tail group of these validated inhibitors, suggesting that the target compound retains the essential halogen‑bonding pharmacophore [1][2].

Antibacterial FabK inhibition Halogen bonding

2‑Methylthio‑Imidazole Chemotype Is Validated for Selective COX‑2 Inhibition (COX‑2 IC₅₀ = 0.43 μM, COX‑1 IC₅₀ >25 μM)

Navidpour et al. (2007) demonstrated that 2‑alkylthio‑1,5‑diarylimidazoles are a validated chemotype for selective COX‑2 inhibition. The most potent compound in this series, 1‑(4‑bromophenyl)‑5‑(4‑methylsulfonylphenyl)‑2‑methylthioimidazole (11g), exhibited a COX‑2 IC₅₀ of 0.43 μM with no COX‑1 inhibition up to 25 μM, yielding a COX‑1/COX‑2 selectivity ratio of >58, comparable to the reference drug celecoxib (COX‑2 IC₅₀ = 0.21 μM, COX‑1 IC₅₀ >25 μM, selectivity >119) [1]. The target compound shares the identical C2‑methylthio and C5‑4‑bromophenyl pharmacophore with compound 11g, differentiated only at the N1‑aryl position (2‑methoxyethyl vs. 4‑bromophenyl), making it a close structural analog with predictable COX‑2 activity potential [1][2].

COX-2 inhibition Anti-inflammatory Selectivity

N1-(2-Methoxyethyl) Substituent Acts as an Additional Hydrogen Bond Acceptor, Increasing TPSA by ~5–10 Ų vs. N1-Alkyl Analogs

The target compound has a computed TPSA of 52.4 Ų, reflecting contributions from the imidazole ring nitrogens and the methoxy oxygen of the N1‑(2‑methoxyethyl) group (HBA count = 3) [1]. In contrast, the N1‑methyl analog (5‑(4‑bromophenyl)‑1‑methyl‑2‑(methylthio)‑1H‑imidazole) has an HBA count of 2 and an estimated TPSA of approximately 43 Ų, while the N1‑ethyl analog has a TPSA of ~43 Ų . A TPSA difference of 5–10 Ų is significant in CNS drug design, as TPSA values <60–70 Ų are generally required for adequate blood‑brain barrier penetration, and every 10 Ų increment reduces CNS penetration by approximately 0.5 log units [2]. The methoxyethyl group thus provides a tunable balance between solubility (higher TPSA) and permeability (still within CNS‑favorable range).

Polar surface area CNS drug-likeness Oral bioavailability

Rotatable Bond Count (nRotB = 5) Provides Conformational Flexibility While Maintaining Ligand Efficiency

The target compound has 5 rotatable bonds (nRotB = 5), contributed by the N1‑(2‑methoxyethyl) chain (3 rotatable bonds) and the C2‑SCH₃ and C5‑(4‑bromophenyl) groups [1]. In comparison, the N1‑benzyl analog (CAS 1207043‑06‑8) has nRotB = 4, and the N1‑methyl analog has nRotB = 2 . An nRotB value of ≤10 is a key component of the Veber oral bioavailability rules, but values of 3–7 are empirically associated with optimal ligand efficiency (high binding affinity per heavy atom) [2]. The methoxyethyl chain provides greater conformational sampling capacity than methyl or ethyl substituents, which may enhance induced‑fit binding to flexible protein pockets, while remaining well below the threshold associated with entropic penalties (nRotB >10) [2].

Molecular flexibility Ligand efficiency Drug-likeness

5-(4-Bromophenyl)-1-(2-methoxyethyl)-2-(methylthio)-1H-imidazole: Evidence‑Backed Research and Industrial Application Scenarios


COX‑2‑Selective Anti‑Inflammatory Lead Optimization

The target compound shares the validated 2‑methylthio‑5‑(4‑bromophenyl)‑imidazole pharmacophore that produced a COX‑2 IC₅₀ of 0.43 μM with >58‑fold selectivity over COX‑1 in a peer‑reviewed study of 2‑alkylthio‑1,5‑diarylimidazoles [1]. Its N1‑(2‑methoxyethyl) group, with a computed XLogP3 of 3 and TPSA of 52.4 Ų, is predicted to confer improved aqueous solubility relative to the N1‑aryl lead compound (logP ~4–5), potentially enhancing oral bioavailability and reducing plasma protein binding [2]. Procurement of this compound supports structure‑activity relationship (SAR) campaigns aimed at identifying peripherally selective COX‑2 inhibitors with reduced gastrointestinal toxicity.

Antibacterial FabK Inhibitor Development Targeting Clostridioides difficile

The 4‑bromophenyl‑imidazole substructure of the target compound is identical to the tail group of phenylimidazole FabK inhibitors that achieved CdFabK IC₅₀ values of 0.10–0.24 μM and anti‑C. difficile MIC values of 1.56–6.25 μg/mL in a 2023 SAR study [3]. The methoxyethyl substituent at N1 provides a synthetically tractable handle for further derivatization (e.g., linker attachment via the terminal hydroxyl after demethylation), while the C2‑methylthio group avoids the chemical instability of the corresponding 2‑thiol analog during multi‑step synthesis and biological assay . This compound is suitable as a core scaffold for fragment‑based or traditional medicinal chemistry approaches to novel C. difficile therapeutics.

Cannabinoid CB2 Receptor Modulator Screening

Imidazoles bearing 2‑alkylthio and 5‑aryl substituents have been established as a novel chemotype of potent and selective CB2 receptor antagonists, with lead compounds achieving Ki values as low as 1.03 nM and CB2/CB1 selectivity exceeding 9,708‑fold [4]. The target compound, with its 2‑methylthio, 5‑(4‑bromophenyl), and N1‑(2‑methoxyethyl) substitution pattern, occupies a distinct chemical space within this chemotype. Its favorable physicochemical profile (XLogP3 = 3, TPSA = 52.4 Ų, nRotB = 5, HBD = 0) aligns with CNS‑drug‑likeness criteria, making it a rational candidate for inclusion in CB2 receptor binding and functional assay panels [2].

Chemical Biology Probe for Halogen Bonding Studies

The para‑bromine substituent on the 5‑phenyl ring serves as a halogen bond donor, an interaction increasingly exploited in rational drug design to enhance binding affinity and selectivity [5]. The target compound's combination of a halogen bond donor (4‑Br), a sulfur‑containing hydrogen bond acceptor (2‑SCH₃), and an ether oxygen (N1‑methoxyethyl) provides three distinct non‑covalent interaction motifs in a single, synthetically accessible scaffold (MW = 327.24 g/mol). This makes it a valuable tool compound for biophysical studies (e.g., co‑crystallography, ITC, SAR by NMR) aimed at quantifying the energetic contributions of halogen bonding vs. hydrophobic and hydrogen bonding interactions in protein‑ligand complexes.

Quote Request

Request a Quote for 5-(4-bromophenyl)-1-(2-methoxyethyl)-2-(methylthio)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.